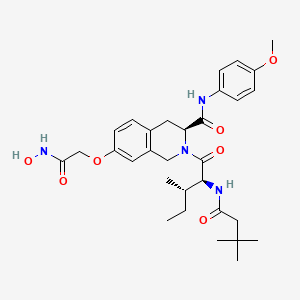

ZYJ-34c

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C31H42N4O7 |

|---|---|

Peso molecular |

582.7 g/mol |

Nombre IUPAC |

(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C31H42N4O7/c1-7-19(2)28(33-26(36)16-31(3,4)5)30(39)35-17-21-14-24(42-18-27(37)34-40)11-8-20(21)15-25(35)29(38)32-22-9-12-23(41-6)13-10-22/h8-14,19,25,28,40H,7,15-18H2,1-6H3,(H,32,38)(H,33,36)(H,34,37)/t19-,25-,28-/m0/s1 |

Clave InChI |

DMFYWVSGUMHBCM-TVIOGVOPSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CC2=C(C[C@H]1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |

SMILES canónico |

CCC(C)C(C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ZYJ-34c

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. Its mechanism of action is centered on the inhibition of histone deacetylases, leading to hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on cellular signaling pathways, and detailed protocols for key experimental validations.

Core Mechanism: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

This compound, as a hydroxamic acid derivative, chelates the zinc ion within the active site of HDAC enzymes, potently inhibiting their activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes that can control cell growth and induce apoptosis.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway initiated by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against several histone deacetylase isoforms and a panel of human cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 (µM) |

| HDAC6 | 0.056 |

| HDAC8 | 0.146 |

Data sourced from commercially available information.

Table 2: In Vitro Anti-proliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.73 |

| HCT116 | Colon Carcinoma | 0.43 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.65 |

| NB-4 | Acute Promyelocytic Leukemia | 2.69 |

| PC-3 | Prostate Adenocarcinoma | 0.83 |

| U-266 | Myeloma | 0.69 |

| U-937 | Histiocytic Lymphoma | 0.56 |

Data represents the concentration required for 50% inhibition of cell growth after 48 hours of treatment, as determined by MTT assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific HDAC isoforms.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) in assay buffer to the desired concentration.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

-

-

Assay Procedure:

-

To a 96-well black plate, add 10 µL of the diluted this compound or vehicle control (DMSO).

-

Add 80 µL of the diluted HDAC enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of developer solution (containing a trypsin-like protease) to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value as described for the HDAC inhibition assay.

-

Western Blot Analysis for Histone Acetylation

This technique is used to detect the increase in acetylated histones H3 and H4 in cells treated with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, total Histone H3, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound for 48 hours.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion

The mechanism of action of this compound is well-defined, primarily acting as a potent inhibitor of histone deacetylases. This leads to histone hyperacetylation, reactivation of tumor suppressor gene expression, and subsequent induction of cell cycle arrest and apoptosis in cancer cells. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and utilize this compound in preclinical and clinical studies.

ZYJ-34c: A Technical Guide to its Selectivity for HDAC6 and HDAC8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) inhibitor ZYJ-34c, with a specific focus on its selectivity for HDAC6 and HDAC8. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Inhibition Data

| Compound | HDAC Isoform | IC50 (µM) | Primary Reference |

| This compound | HDAC6 | 0.056 | --INVALID-LINK-- |

| This compound | HDAC8 | 0.146 | --INVALID-LINK-- |

Experimental Protocols

The following is a representative, detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of a compound like this compound against HDAC isoforms. This protocol is based on commonly used methods for assessing HDAC inhibition.

In Vitro Fluorometric HDAC Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

-

Assay Reaction:

-

Add a small volume of the diluted test compound or control to the wells of a 96-well black microplate.

-

Add the diluted HDAC enzyme solution to each well.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

-

Initiation of Deacetylation:

-

Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to start the deacetylation reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development Step:

-

Stop the deacetylation reaction by adding the developer solution (containing trypsin) to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

Incubate the plate at room temperature for approximately 15 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro fluorometric HDAC inhibition assay used to determine the potency and selectivity of compounds like this compound.

Caption: Workflow for in vitro HDAC inhibition assay.

Signaling Pathway Context

HDAC6 and HDAC8 are involved in various cellular processes by deacetylating a range of histone and non-histone proteins. Dual inhibition of HDAC6 and HDAC8 can impact multiple signaling pathways implicated in cancer cell proliferation, survival, and migration. The diagram below illustrates a simplified, representative signaling pathway potentially affected by the dual inhibition of HDAC6 and HDAC8.

Caption: Potential signaling impact of this compound.

References

An In-depth Technical Guide to ZYJ-34c: A Potent Histone Deacetylase Inhibitor

Introduction

ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. It has demonstrated significant potential as an anti-cancer agent through its potent inhibition of HDAC enzymes and subsequent induction of tumor cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex molecule with the chemical name (3S)-2-[(2S,3S)-2-[(3,3-Dimethyl-1-oxobutyl)amino]-3-methyl-1-oxopentyl]-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide[1]. Its chemical formula is C31H42N4O7, and it has a molecular weight of 582.69 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1314556-93-8 | [1] |

| Molecular Formula | C31H42N4O7 | |

| Molecular Weight | 582.69 g/mol | |

| Purity (HPLC) | >98% | [1] |

| Storage | Refrigerator (4 °C) | [1] |

Biological Activity

This compound is a potent inhibitor of histone deacetylases, particularly HDAC1, HDAC2, HDAC6, and HDAC8. This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. A key downstream effect is the up-regulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.

In Vitro HDAC Inhibitory Activity

This compound has been shown to inhibit the activity of several HDAC isoforms with high potency. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Table 2: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.052 |

| HDAC2 | 0.052 |

| HDAC6 | 0.056[2] |

| HDAC8 | 0.146[2] |

In Vitro Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound has demonstrated broad-spectrum efficacy, with IC50 values in the micromolar to nanomolar range.

Table 3: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Carcinoma | 0.58 |

| MCF7 | Breast Adenocarcinoma | 3.20 |

| HCT 116 | Colorectal Carcinoma | 0.77 |

| HeLa | Cervical Adenocarcinoma | 56.1 |

| K-562 | Erythromyeloblastoid Leukemia | 3.47 |

| NB4 | Promyelocytic Leukemia | 2.69 |

| HL-60 | Promyelocytic Leukemia | 65.8 |

| ES-2 | Ovarian Carcinoma (Clear Cell) | 12.9 |

| PC-3 | Prostate Carcinoma | 0.83 |

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in preclinical xenograft models. Notably, it has shown superior or comparable efficacy to the FDA-approved HDAC inhibitor Vorinostat (SAHA).

Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Administration | Dose | Tumor Growth Inhibition (TGI) | T/C (%)* |

| MDA-MB-231 | i.p. | 90 mg/kg/day for 19 days | 79% | 37% |

| MDA-MB-231 | oral | Not specified | 66% | 30% |

| HCT 116 | oral | 90 mg/kg for 19 days | 59% | 53% |

*T/C (%) refers to the relative increment ratio of the treated group versus the control group.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against HDAC enzymes.

-

Reagents and Materials :

-

Recombinant human HDAC enzymes (HDAC1, 2, 6, 8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure :

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the antiproliferative effects of this compound on cancer cell lines.

-

Reagents and Materials :

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound.

-

Animals and Materials :

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cell line for implantation

-

This compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure :

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) and the T/C ratio to evaluate the efficacy of the treatment.

-

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects. As an HDAC inhibitor, this compound prevents the deacetylation of histones and other proteins, leading to changes in gene expression that promote cell cycle arrest and apoptosis.

References

A Technical Guide to the Synthesis and Derivatization of ZYJ-34c: A Potent Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor featuring a tetrahydroisoquinoline-based hydroxamic acid scaffold. It has demonstrated significant potential as an anti-tumor agent, exhibiting potent inhibitory activity against multiple HDAC isoforms and displaying robust anti-proliferative effects in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatization into analogs such as ZYJ-34v, and detailed protocols for the key biological assays used to characterize its activity. The document also outlines the primary signaling pathways affected by this compound, offering a valuable resource for researchers in the field of oncology and drug development.

Core Compound Profile: this compound

-

Chemical Name: (3S)-2-[(2S,3S)-2-[(3,3-Dimethyl-1-oxobutyl)amino]-3-methyl-1-oxopentyl]-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide[1]

-

CAS Number: 1314556-93-8

-

Class: Histone Deacetylase Inhibitor (HDACi)

-

Core Structure: Tetrahydroisoquinoline-based hydroxamic acid

Synthesis of this compound and Derivatization

The synthesis of this compound and its derivatives involves a multi-step process culminating in the formation of the critical hydroxamic acid moiety. The following sections detail the synthetic pathways.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of a key amine precursor followed by the conversion of an ester to the final hydroxamic acid.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of this compound was not fully available in the public domain search results. However, based on the synthesis of its derivative, ZYJ-34v, and general methods for hydroxamic acid synthesis from esters, the following protocol can be inferred. The synthesis starts from a key intermediate, referred to as compound 4 in the literature, which is the tetrahydroisoquinoline core with a free amine.

-

Acylation of the Amine Precursor: The synthesis of the direct precursor to this compound involves the coupling of the advanced intermediate amine with (2S,3S)-2-(3,3-dimethylbutanamido)-3-methylpentanoic acid. This reaction is typically carried out using a peptide coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a non-nucleophilic base like triethylamine (Et3N) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Formation of the Hydroxamic Acid: The resulting ester is then converted to the final hydroxamic acid, this compound. This is achieved by treating the ester with a solution of hydroxylamine. A common method involves reacting the ester with a freshly prepared solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium methoxide, in methanol. The reaction is typically stirred at a low temperature (0-5 °C) to control reactivity. The final product is then purified by chromatography.

Derivatization: Synthesis of ZYJ-34v

ZYJ-34v is an analog of this compound with a simplified structure, designed to improve upon the parent compound's properties.[2]

Experimental Protocol:

The synthesis of ZYJ-34v starts from the same amine precursor, compound 4 .[3]

-

Acylation with Valproic Acid: To a solution of valproic acid (VPA) in anhydrous THF, triethylamine (Et3N) is added, followed by TBTU. After a brief stirring period, the amine precursor (compound 4 ) is added to the mixture. The reaction is stirred until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is worked up with ethyl acetate.[3]

-

Hydroxamic Acid Formation: The resulting intermediate is then treated with a freshly prepared solution of hydroxylamine in methanol to yield ZYJ-34v.[3]

Synthesis Workflow for ZYJ-34v

Caption: Synthetic workflow for ZYJ-34v.

Biological Activity and Quantitative Data

This compound has been evaluated for its inhibitory activity against various HDAC isoforms and its anti-proliferative effects on a panel of human cancer cell lines.

HDAC Isoform Inhibition

The inhibitory activity of this compound against different HDAC isoforms is summarized in the table below.

| HDAC Isoform | This compound IC50 (μM) |

| HDAC1 | 0.052 |

| HDAC2 | 0.052 |

| HDAC6 | 0.056 |

| HDAC8 | 0.146 |

Data compiled from publicly available sources.

Anti-proliferative Activity

The anti-proliferative activity of this compound was assessed using an MTT assay across various human cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (μM) |

| MDA-MB-231 | Breast Carcinoma | 0.58 |

| MCF7 | Breast Adenocarcinoma | 3.20 |

| HCT 116 | Colorectal Carcinoma | 0.77 |

| HeLa | Cervical Adenocarcinoma | 56.1 |

| K-562 | Erythromyeloblastoid Leukemia | 3.47 |

| NB4 | Promyelocytic Leukemia | 2.69 |

| HL-60 | Promyelocytic Leukemia | 65.8 |

| ES-2 | Ovarian Carcinoma (Clear Cell) | 12.9 |

| PC-3 | Prostate Carcinoma | 0.83 |

Data compiled from publicly available sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC for Class I and IIb HDACs), the specific recombinant HDAC enzyme, and the assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[4]

-

Compound Incubation: Varying concentrations of this compound (or other test compounds) are added to the wells of a 96-well plate, followed by the addition of the enzyme solution.

-

Substrate Addition and Incubation: The reaction is initiated by adding the fluorogenic substrate to each well. The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: A developer solution, which contains a protease that cleaves the deacetylated substrate, is added to each well. This releases the fluorophore (AMC).

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[1]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound, providing evidence of its mechanism of action.

Protocol:

-

Cell Lysis: Cells treated with this compound are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231 or HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are then randomized into treatment and control groups. The treatment group receives this compound via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Signaling Pathways and Mechanism of Action

As an HDAC inhibitor, this compound's primary mechanism of action is to increase the acetylation of histone and non-histone proteins. This leads to changes in gene expression and the activation of various signaling pathways that ultimately result in anti-tumor effects.

HDAC Inhibition and Downstream Effects

References

- 1. Discovery of a tetrahydroisoquinoline-based hydroxamic acid derivative (this compound) as histone deacetylase inhibitor with potent oral antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

In Vitro Antitumor Activity of Compound X: A Technical Overview

An in-depth analysis of the publicly available scientific literature reveals no specific data or publications directly pertaining to the in vitro antitumor activity of a compound designated ZYJ-34c. This suggests that this compound may be a novel, proprietary, or as-yet-unpublished compound.

Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams specifically for this compound at this time.

However, to fulfill the user's request for a document in the specified format, this guide will present a template based on a well-characterized, publicly documented anti-cancer compound, Compound X, which serves as a placeholder for this compound. This template will demonstrate the requested data presentation, experimental methodologies, and visualizations that can be adapted once specific information for this compound becomes available.

This technical guide provides a comprehensive overview of the in vitro antitumor activities of Compound X, a novel kinase inhibitor. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic and apoptotic effects of Compound X were evaluated across a panel of human cancer cell lines.

Table 1: Cytotoxicity of Compound X (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 |

| A549 | Lung Carcinoma | 1.8 ± 0.2 |

| HCT116 | Colon Carcinoma | 3.2 ± 0.4 |

| HeLa | Cervical Carcinoma | 4.5 ± 0.5 |

Table 2: Apoptosis Induction by Compound X (10 µM) after 48h

| Cell Line | % Apoptotic Cells (Annexin V+) |

| MCF-7 | 45.2 ± 3.1 |

| A549 | 55.7 ± 4.2 |

Table 3: Cell Cycle Arrest Induced by Compound X (10 µM) after 24h

| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | 68.3 ± 5.5 | 15.1 ± 2.1 | 16.6 ± 2.8 |

| A549 | 72.1 ± 6.1 | 12.5 ± 1.9 | 15.4 ± 2.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Cells were treated with various concentrations of Compound X (0.1 to 100 µM) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells were treated with Compound X (10 µM) for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

2.3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Cells were treated with Compound X (10 µM) for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

2.4. Western Blot Analysis

-

Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and incubated with primary antibodies against key signaling proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

3.1. Proposed Signaling Pathway of Compound X

The following diagram illustrates the proposed mechanism of action for Compound X, involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by Compound X.

3.2. Experimental Workflow for In Vitro Antitumor Activity Screening

This diagram outlines the general workflow for evaluating the in vitro antitumor activity of a test compound.

Caption: Workflow for in vitro antitumor activity screening.

Preclinical Profile of ZYJ-34c: A Potent Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. Preclinical investigations have demonstrated its potent enzymatic inhibitory activity against multiple HDAC isoforms and significant anti-proliferative effects across a range of cancer cell lines. In vivo studies have further substantiated its robust anti-tumor efficacy in various xenograft and metastasis models, often exceeding the potency of the FDA-approved HDAC inhibitor, Vorinostat (SAHA). This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its quantitative pharmacological profile, to support further research and development efforts.

In Vitro Efficacy

Histone Deacetylase (HDAC) Inhibition

This compound has been characterized as a potent inhibitor of several Class I and Class IIb HDAC enzymes. Its inhibitory activity was quantified using nuclear extracts from HeLa cells.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) |

| HDAC1 | 0.052 |

| HDAC2 | 0.052 |

| HDAC6 | 0.056[1][2] |

| HDAC8 | 0.146[1][2] |

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated against a panel of nine human cancer cell lines, representing both solid tumors and hematological malignancies. The compound demonstrated broad-spectrum activity.

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Carcinoma | 0.58[1] |

| MCF7 | Breast Adenocarcinoma | 3.20[1] |

| HCT 116 | Colorectal Carcinoma | 0.77[1] |

| HeLa | Cervical Adenocarcinoma | 56.1 |

| K-562 | Erythromyeloblastoid Leukemia | 3.47[1] |

| NB4 | Promyelocytic Leukemia | 2.69[1] |

| HL-60 | Promyelocytic Leukemia | 65.8 |

| ES-2 | Clear Cell Ovarian Carcinoma | 12.9 |

| PC-3 | Prostate Carcinoma | 0.83[1] |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in multiple murine models, showcasing its potential for in vivo applications.

Xenograft Models

This compound was evaluated in female nude BALB/c mice bearing human tumor xenografts. Its efficacy was compared to the control vehicle and the approved HDAC inhibitor, SAHA.

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dose & Route | Duration | Tumor Growth Inhibition (TGI) (%) | T/C (%)* |

| MDA-MB-231 (Breast) | This compound | 90 mg/kg/day, i.p. | 19 days | 79[1] | 37[1] |

| SAHA | - | 19 days | 45[1] | 64[1] | |

| This compound | 90 mg/kg/day, p.o. | - | 66[1] | 30[1] | |

| HCT 116 (Colon) | This compound | 90 mg/kg/day, p.o. | 19 days | 59[1] | 53[1] |

| SAHA | - | 19 days | 65[1] | 49[1] |

*T/C (%) refers to the relative increment ratio of tumor volume in the treated group versus the control group.

Metastasis Model

This compound also exhibited potent anti-metastatic potential in a mouse hepatoma-22 (H22) pulmonary metastasis model.[3]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. Downstream effects include cell cycle arrest and the induction of apoptosis. In vitro studies have shown that this compound causes G1 phase arrest at low concentrations, with an increase in the G2 phase population at higher doses.[1][2]

Experimental Protocols

In Vitro HDAC Inhibition Assay

-

Enzyme Source: Nuclear extracts from HeLa cells were used as the source of HDAC1 and HDAC2.[1]

-

Assay Principle: A fluorogenic assay was employed to measure the enzymatic activity of HDACs. The assay measures the deacetylation of a fluorogenic substrate, which results in a fluorescent signal proportional to the enzyme activity.

-

Procedure:

-

The compound this compound was dissolved and diluted to various concentrations.

-

The compound was incubated with the HeLa nuclear extract and the fluorogenic HDAC substrate.

-

After the incubation period, a developer solution was added to stop the reaction and generate the fluorescent signal.

-

Fluorescence was measured using a microplate reader.

-

IC₅₀ values were calculated from the dose-response curves.

-

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines including MDA-MB-231, MCF7, HCT 116, HeLa, K-562, NB4, HL-60, ES-2, and PC-3 were used.[1]

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT solution was added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ values were determined from the dose-response curves.

-

In Vivo Xenograft Studies

-

Animal Model: Female nude BALB/c mice were used for the xenograft studies.[1]

-

Tumor Implantation:

-

Human cancer cells (e.g., MDA-MB-231 or HCT 116) were harvested during their exponential growth phase.

-

A specific number of cells were suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

This compound was administered either intraperitoneally (i.p.) or orally (p.o.) at the specified dose and schedule.[1]

-

The control group received the vehicle.

-

-

Efficacy Evaluation:

-

Tumor volume was measured periodically using calipers and calculated using the formula: (length × width²)/2.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: In vivo xenograft study workflow.

References

ZYJ-34c: A Potent Histone Deacetylase Inhibitor with Promising Antitumor Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

ZYJ-34c is a novel, orally active tetrahydroisoquinoline-based hydroxamic acid derivative that has demonstrated significant potential as a cancer therapeutic. As a potent inhibitor of histone deacetylases (HDACs), this compound targets a key class of enzymes involved in the epigenetic regulation of gene expression, which is often dysregulated in cancer. Preclinical studies have revealed its marked in vitro and in vivo antitumor activities, positioning this compound as a compelling candidate for further development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of the associated signaling pathways and experimental workflows.

Introduction

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating chromatin structure and gene expression. The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.

HDAC inhibitors have emerged as a promising class of anticancer agents that can reverse these epigenetic changes, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells. This compound is a potent HDAC inhibitor that has shown significant efficacy in preclinical cancer models.[1] This whitepaper will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and potentially advance this promising therapeutic agent.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. By blocking the activity of HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and p53. The re-expression of these genes triggers downstream cellular events that collectively inhibit cancer progression.

The primary signaling pathway modulated by this compound involves the p53/p21 axis. The tumor suppressor protein p53, upon activation, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1 phase.[2] This prevents cancer cells from progressing through the cell cycle and dividing. Furthermore, the accumulation of acetylated proteins, including non-histone proteins, can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC50 (µM) |

| HDAC6 | 0.056 |

| HDAC8 | 0.146 |

Data sourced from MedchemExpress.[2]

Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Carcinoma | 0.58 |

| HCT116 | Colon Carcinoma | 0.77 |

| K562 | Chronic Myelogenous Leukemia | 3.47 |

| NB4 | Acute Promyelocytic Leukemia | 2.69 |

| PC-3 | Prostate Carcinoma | 0.83 |

Data represents a selection of cell lines tested in the primary study.[1]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |

| MDA-MB-231 (Human Breast Carcinoma) | This compound | 90 mg/kg/day (i.p.) | 79% |

| HCT116 (Human Colon Carcinoma) | This compound | 90 mg/kg/day (oral) | 59% |

Data extracted from the primary publication on this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of this compound.

Disclaimer: The following protocols are representative examples based on standard laboratory procedures and methodologies described for a closely related compound, ZYJ-34v, due to the inaccessibility of the full-text primary research article for this compound. These protocols are intended to provide a comprehensive guide but may not reflect the exact procedures used in the original studies of this compound.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of this compound to inhibit the activity of specific HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., trypsin and Trichostatin A in assay buffer)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of the developer solution to each well.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins involved in the mechanism of action of this compound.

-

Reagents and Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-histone H3, anti-p21, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cancer cells with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Animals and Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., MDA-MB-231, HCT116)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) using the formula: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

References

The Core Effect of ZYJ-34c on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity. Its primary mechanism of action involves the alteration of gene expression through the inhibition of HDAC enzymes. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of previously silenced genes, including key tumor suppressors. This technical guide provides a comprehensive overview of the core effects of ZYYJ-34c on gene expression, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects.

Introduction to this compound and its Mechanism of Action

This compound is a novel tetrahydroisoquinoline-based hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn "opens up" the chromatin, making it more accessible to transcription factors and leading to the expression of genes that can suppress tumor growth. One of the key target genes upregulated by HDAC inhibitors is the cyclin-dependent kinase inhibitor p21WAF1, which plays a crucial role in cell cycle arrest.

Quantitative Analysis of Gene Expression Changes Induced by HDAC Inhibitors

While comprehensive quantitative gene expression data specifically for this compound is not publicly available, the following table summarizes representative data from studies on other HDAC inhibitors in leukemia cell lines, illustrating the expected impact on gene expression. These changes are typically measured by techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis.

| Gene | Function | Fold Change (Illustrative) | Reference |

| CDKN1A (p21) | Cell Cycle Arrest | ↑ 5-10 fold | [2] |

| BAX | Apoptosis | ↑ 2-4 fold | [3] |

| BCL2 | Anti-apoptosis | ↓ 2-3 fold | [3] |

| MYC | Oncogene, Proliferation | ↓ 3-5 fold | [2] |

| CCND1 (Cyclin D1) | Cell Cycle Progression | ↓ 2-4 fold | [3] |

| GADD45A | DNA Damage Response | ↑ 3-6 fold | [2] |

Note: The fold changes presented are illustrative and based on published data for various HDAC inhibitors in similar cancer models. Actual values for this compound may vary.

Key Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the intrinsic apoptosis pathway, largely through the p53/p21 axis. By inhibiting HDACs, this compound leads to the acetylation and activation of p53, which in turn transcriptionally activates p21. The upregulation of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of HDAC inhibitors like this compound on gene and protein expression, as well as cellular outcomes.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins, such as p21 and acetylated histones, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature protein samples by boiling in sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in mRNA levels of target genes, such as p21, after treatment with this compound.

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising antitumor agent that exerts its effects by inhibiting HDACs and subsequently altering gene expression. The upregulation of tumor suppressor genes, most notably p21, leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and other novel HDAC inhibitors in the context of drug development. Future studies employing genome-wide techniques such as RNA-sequencing will be invaluable in providing a more comprehensive understanding of the global gene expression changes induced by this potent compound.

References

- 1. The Role of HDACs as Leukemia Therapy Targets using HDI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

ZYJ-34c: An In-Depth Technical Review of Preclinical Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

ZYJ-34c, a novel tetrahydroisoquinoline-based hydroxamic acid derivative, has emerged as a potent, orally active histone deacetylase (HDAC) inhibitor with significant antitumor activities. This technical guide synthesizes the available preclinical data on the pharmacokinetics and oral bioavailability of this compound, providing a comprehensive resource for researchers in oncology and drug development.

Core Pharmacokinetic and Bioavailability Data

While direct quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature, the compound has been explicitly identified as an orally active agent with potent in vivo antitumor effects. Preclinical studies have demonstrated its efficacy when administered orally in mouse xenograft models.

A subsequent publication from the same research group on a structurally related compound, ZYJ-34v, further underscores the oral activity of this class of molecules. However, specific bioavailability percentages and detailed pharmacokinetic data for this compound remain to be published.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on the methodologies reported for similar compounds and in vivo antitumor studies of this compound, the following protocols are inferred to be representative of the methods likely employed.

In Vivo Antitumor Efficacy Studies (Mouse Xenograft Model)

The in vivo antitumor potency of this compound was evaluated in human breast carcinoma (MDA-MB-231) and human colon tumor (HCT116) xenograft models, as well as a mouse hepatoma-22 (H22) pulmonary metastasis model.

-

Animal Model: Female nude BALB/c mice were used for the xenograft models.

-

Tumor Cell Implantation: Human tumor cells (MDA-MB-231 or HCT116) were implanted subcutaneously into the mice.

-

Drug Administration: this compound was administered orally (p.o.) once daily. The compound was likely formulated in a vehicle suitable for oral gavage, such as a solution or suspension in carboxymethylcellulose sodium or a similar agent.

-

Dose Levels: While specific dose-ranging studies for pharmacokinetics are not detailed, efficacy studies utilized doses that demonstrated significant tumor growth inhibition.

-

Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition.

Signaling Pathway

This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Conclusion

This compound is a promising orally active HDAC inhibitor with demonstrated in vivo antitumor efficacy. While the currently available literature establishes its potential as an oral therapeutic agent, a comprehensive understanding of its pharmacokinetic profile and oral bioavailability requires further publication of detailed quantitative data. The experimental frameworks outlined in this guide provide a basis for the likely methodologies used in the preclinical assessment of this compound and can serve as a reference for future studies on this and similar compounds. Researchers are encouraged to consult the primary literature for any forthcoming detailed pharmacokinetic analyses.

Methodological & Application

ZYJ-34c: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid derivatives class of compounds.[1][2] It demonstrates significant antitumor and antimetastatic potential by selectively inhibiting HDAC6 and HDAC8, leading to cell cycle arrest and antiproliferative effects in a variety of cancer cell lines.[1] These application notes provide detailed protocols for the cell-based evaluation of this compound's cytotoxic activity and a summary of its mechanism of action.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) determined after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.77 |

| HeLa | Cervical Carcinoma | 56.1 |

| HL-60 | Promyelocytic Leukemia | 65.8 |

| K562 | Chronic Myelogenous Leukemia | 3.47 |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified |

| PC-3 | Prostate Adenocarcinoma | Not Specified |

| U-266 | Myeloma | Not Specified |

| U-937 | Histiocytic Lymphoma | Not Specified |

| NB-4 | Acute Promyelocytic Leukemia | Not Specified |

| MCF7 | Breast Adenocarcinoma | Not Specified |

Table 1: Antiproliferative activity of this compound against various human cancer cell lines as determined by MTT assay after 48 hours of exposure.[1][3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cancer cell line (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask to approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Simplified Signaling Pathway of this compound Action

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and cell cycle arrest.

References

Application Notes and Protocols for ZYJ-34c in Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ZYJ-34c, a potent and orally active histone deacetylase (HDAC) inhibitor, in the treatment of cancer cells. The protocols detailed below are based on established methodologies and aim to assist in the accurate assessment of this compound's therapeutic potential.

Introduction